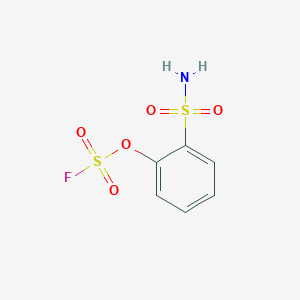

1-Fluorosulfonyloxy-2-sulfamoylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

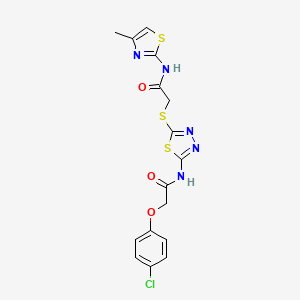

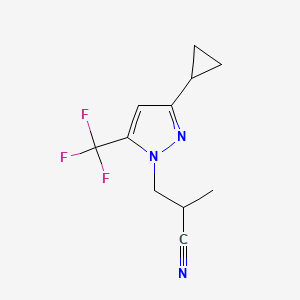

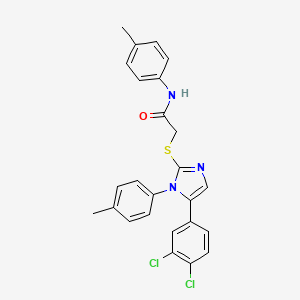

The compound appears to contain a fluorosulfonyloxy group and a sulfamoyl group attached to a benzene ring. Fluorosulfonyl groups are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis . Sulfamoyl groups are commonly found in sulfonamides, which are a significant class of organic compounds with a wide range of applications, including medicinal chemistry.

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Scientific Research Applications

Environmental Remediation

1-Fluorosulfonyloxy-2-sulfamoylbenzene and its derivatives are instrumental in the environmental remediation of persistent organic pollutants. For instance, heat-activated persulfate oxidation, a method suitable for in-situ groundwater remediation, has been evaluated for the oxidation of perfluorooctanoic acid (PFOA) and other related compounds. This approach, leveraging the oxidative potential of persulfate, showcases the compound's utility in decomposing complex pollutants into less harmful substances, thus addressing contamination at contaminated sites effectively (Park et al., 2016).

Synthetic Chemistry

In synthetic chemistry, 1-Fluorosulfonyloxy-2-sulfamoylbenzene serves as a precursor for various synthesis reactions. Its application is demonstrated in the development of new fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, which has been used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition reaction. This highlights its role in enhancing the toolbox of synthetic chemists, allowing for the creation of structurally diverse and complex molecules (Leng & Qin, 2018).

Materials Science

In materials science, derivatives of 1-Fluorosulfonyloxy-2-sulfamoylbenzene have been explored for the development of highly conducting and stable proton exchange membranes. These materials are crucial for the advancement of fuel cell technologies. The synthesis of fluorinated sulfonated semi-crystalline poly(arylene ether) copolymers demonstrates the compound's potential in creating membranes that offer improved mechanical, thermal, and electrochemical stability, thereby contributing to the efficiency and durability of fuel cells (Kim, Park, & Lee, 2020).

Protein Engineering

In protein engineering, the introduction of novel chemical functionalities into proteins is a rapidly evolving area. A genetically encoded fluorosulfonyloxybenzoyl-l-lysine has been developed for expansive covalent bonding of proteins via sulfur(VI) fluoride exchange (SuFEx) chemistry. This approach enables the covalent modification of proteins in a highly selective and efficient manner, opening new avenues for the development of biotherapeutics and the study of protein interactions (Liu et al., 2021).

properties

IUPAC Name |

1-fluorosulfonyloxy-2-sulfamoylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO5S2/c7-15(11,12)13-5-3-1-2-4-6(5)14(8,9)10/h1-4H,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJNKUZUHIWVET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-2-sulfamoylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2544471.png)

![1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2544478.png)

![5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544481.png)

![N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2544484.png)

![2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2544486.png)